molecular formula C9H8O B126680 Cinnamaldehyde CAS No. 14371-10-9

Cinnamaldehyde

Cat. No. B126680
CAS RN: 14371-10-9
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Description

Cinnamaldehyde is a natural compound that has been identified as an active component in various spices and traditional medicinal herbs such as Cinnamomum cassia. It is widely recognized for its flavoring and fragrance properties and has been used in both culinary and industrial applications. Recent studies have explored its potential therapeutic effects, including its role in the management of diabetes and its complications, as well as its anticancer and antimicrobial activities .

Synthesis Analysis

The synthesis of cinnamaldehyde derivatives has been achieved through an oxidative Heck reaction, which is a palladium(II)-catalyzed process. This method allows for the production of α,β-unsaturated aldehydes from acrolein and various arylboronic acids, yielding good to excellent results. These derivatives have been used to create novel compounds with potential inhibitory effects on Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase, an enzyme critical for the survival of the tuberculosis-causing bacterium .

Molecular Structure Analysis

Cinnamaldehyde's molecular structure has been implicated in its biological activities. The presence of the propenal group in cinnamaldehyde-related compounds is crucial for their antitumor activity, as evidenced by the reduced cytotoxicity observed in saturated aldehydes compared to their unsaturated counterparts . Additionally, the formation of a Schiff base between cinnamaldehyde and chitosan molecules has been confirmed through FTIR analysis, indicating that cinnamaldehyde can covalently cross-link chitosan molecules, altering the properties of chitosan-based materials .

Chemical Reactions Analysis

Cinnamaldehyde has been shown to interact with various molecular targets, leading to a range of biological effects. For instance, it can bind to the cell division protein FtsZ, inhibiting its polymerization and affecting the cytokinetic Z-ring formation in bacteria . It also induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent mitochondrial permeability transition . Furthermore, cinnamaldehyde can modulate the biosynthesis of phosphatidylethanolamine and phosphatidylglycerol, disrupting cell membrane integrity in bacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamaldehyde have been modified through the preparation of chitosan films with cinnamaldehyde nanoemulsions. These films exhibit a range of thicknesses and transparencies, depending on the aldehyde/amino group ratio. They also demonstrate altered mechanical properties and water vapor permeability. The antimicrobial activity of these films has been noted, with a stronger effect against fungi than bacteria . Additionally, cinnamaldehyde's ability to absorb UV-visible light and inhibit fluorescent light emission suggests potential applications in photo-protection .

Scientific Research Applications

1. Cancer Chemotherapy Cinnamaldehyde has shown potential in cancer chemotherapy. Research indicates its effectiveness against various cancer types, including breast, prostate, and colon cancers, through mechanisms like apoptosis induction and regulation of cancer cell invasion and metastasis (Hong et al., 2016).

2. Antimicrobial Properties Cinnamaldehyde exhibits notable antimicrobial properties. It's effective against pathogenic bacteria in animal feeds and human foods, such as Bacillus cereus and Escherichia coli, with implications for food safety and nutrition (Friedman, 2017).

3. Antifungal Activity The compound is a promising alternative to synthetic preservatives due to its antifungal effects, particularly against Aspergillus niger, and has been applied in bread preservation (Sun et al., 2020).

4. Diabetes Management Cinnamaldehyde shows promise in managing diabetes and its complications, improving glucose uptake, insulin sensitivity, and glycogen synthesis (Zhu et al., 2017).

5. Cardiovascular Health It has been found to protect vascular smooth muscle cells against oxidative stress, suggesting a role in preventing atherosclerosis (Li et al., 2018).

6. Neuroprotection Cinnamaldehyde demonstrates neuroprotective effects, particularly against glutamate-induced oxidative stress in PC12 cells, suggesting potential applications in neurodegenerative diseases (Lv et al., 2017).

7. Food Packaging It has been used to modify chitosan-based materials in food packaging, enhancing antimicrobial activity and providing photo-protection (Chen et al., 2016).

8. Obesity Management Studies show that cinnamaldehyde can prevent high-fat diet-induced hyperphagia, lipid accumulation, and inflammation in mice, indicating its potential in obesity management (Khare et al., 2016).

9. Tuberculosis Treatment Cinnamaldehyde has been studied for its antimycobacterial activity, showing potential as an alternative treatment for tuberculosis (Sawicki et al., 2018).

10. Encapsulation Techniques Due to its sensitivity to environmental factors, researchers are developing encapsulation techniques to enhance its stability and application in functional foods (Muhoza et al., 2021).

11. Inflammatory Response Modulation Its role in modulating the systemic inflammatory response has been explored, particularly in models of systemic inflammatory response syndrome (Mendes et al., 2016).

12. Brain Oxidative Stress Protection Cinnamaldehyde may protect against brain oxidative stress, especially in models of aging and metabolic syndrome (Ataie et al., 2019).

13. Sustainable Production Bioconversion methods using engineered Corynebacterium glutamicum have been developed for environmentally friendly production of cinnamaldehyde (Son et al., 2022).

14. Cerebral Ischemia Treatment Its anti-inflammatory effects suggest potential benefits in treating cerebral ischemia (Zhao et al., 2015).

15. Aflatoxin B1 Biosynthesis Inhibition Cinnamaldehyde inhibits the growth of Aspergillus flavus and the production of aflatoxin B1, important in food preservation (Sun et al., 2016).

16. Bacterial Membrane Effects It affects the membrane of bacteria like Escherichia coli and Staphylococcus aureus, disrupting their integrity and function (Shen et al., 2015).

17. Electronic Cigarette Research Studies have examined the distribution, concentration, and toxicity of cinnamaldehyde in electronic cigarette refill fluids and aerosols (Behar et al., 2016).

18. Glucose Metabolism and Vessel Function Cinnamaldehyde positively affects glucose metabolism and vessel function, showing potential in diabetic vascular complications (Guo et al., 2017).

19. Renal Tubular Cells Effect It modulates the JAK/STAT signaling in response to advanced glycation end products in human renal tubular cells, relevant in diabetic nephropathy (Huang et al., 2015).

20. Livestock Dietary Supplement As a dietary supplement for pigs, cinnamaldehyde improves growth performance, oxidative stability, immune function, and meat quality (Luo et al., 2020).

Safety And Hazards

Cinnamaldehyde is known to cause skin irritation and allergic reactions in some individuals when used topically. When ingested in large amounts, it may cause nausea, vomiting, and diarrhea . It is classified as a flammable liquid and is harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Cinnamaldehyde can be loaded into or conjugated with polymers for sustained or controlled release, thereby prolonging the effective action time of its biological activities . It is expected that more interesting cinnamaldehyde-contained polymers, such as cinnamaldehyde-contained poly(amino acid)s derivatives, will be designed for biomedical applications in the future .

properties

IUPAC Name

(E)-3-phenylprop-2-enal
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InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
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InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC=O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
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Record name Cinnamic aldehyde
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Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
Record name CINNAMALDEHYDE
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Flash Point

160 °F, 120 °C closed cup
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Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
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Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
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Vapor Pressure

2.89X10-2 mm Hg at 25 °C
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Product Name

Cinnamaldehyde

Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS RN

14371-10-9, 104-55-2
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Melting Point

-7.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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